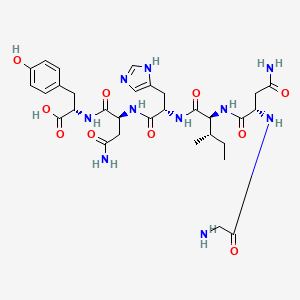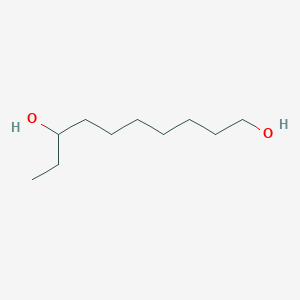
Decane-1,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decane-1,8-diol, also known as 1,8-decanediol, is a diol with the molecular formula C10H22O2. It is a linear aliphatic compound with hydroxyl groups attached to the first and eighth carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: Decane-1,8-diol can be synthesized through several methods. One common approach involves the hydrogenation of sebacic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of decane-1,8-dione using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of sebacic acid, similar to the laboratory synthesis. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .
化学反应分析
Types of Reactions: Decane-1,8-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decane-1,8-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Decane-1,8-dione.
Reduction: Decane.
Substitution: Decane-1,8-dichloride or decane-1,8-dibromide.
科学研究应用
Decane-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of plasticizers, lubricants, and surfactants.
作用机制
The mechanism of action of decane-1,8-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, these interactions can affect cell membrane integrity and enzyme activity, leading to antimicrobial effects .
相似化合物的比较
Decane-1,10-diol: Another aliphatic diol with hydroxyl groups at the first and tenth carbon atoms.
Decane-1,3-diol: A diol with hydroxyl groups at the first and third carbon atoms.
Comparison:
Decane-1,8-diol vs. Decane-1,10-diol: Both compounds have similar chemical properties, but their applications may differ due to the position of the hydroxyl groups.
This compound vs. Decane-1,3-diol: Decane-1,3-diol has hydroxyl groups closer together, which can lead to different reactivity and applications.
This compound stands out due to its unique positioning of hydroxyl groups, making it suitable for specific applications in various fields.
属性
CAS 编号 |
828933-88-6 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
decane-1,8-diol |
InChI |
InChI=1S/C10H22O2/c1-2-10(12)8-6-4-3-5-7-9-11/h10-12H,2-9H2,1H3 |
InChI 键 |
GXNQEVBKQUQPGE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCCCCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
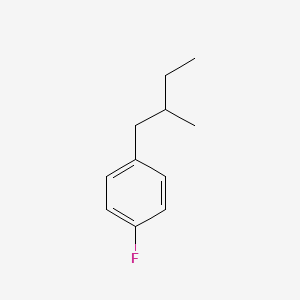
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
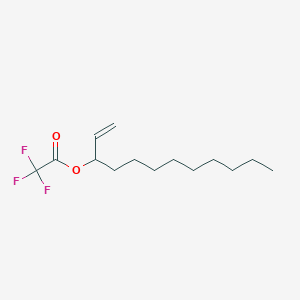
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
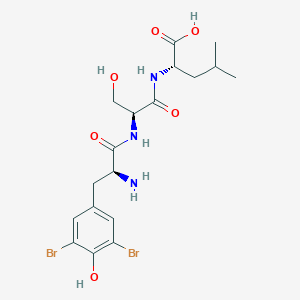
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
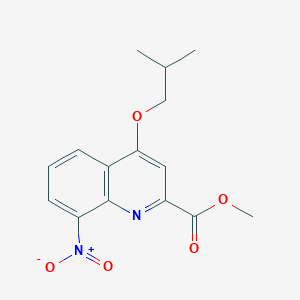
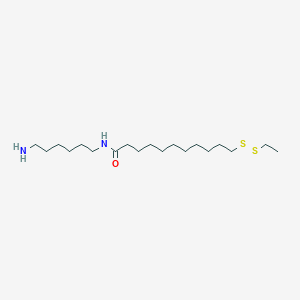

![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
